Ethyl L-leucinate

Catalog No.
S527563
CAS No.
2743-60-4
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl L-leucinate

CAS Number

2743-60-4

Product Name

Ethyl L-leucinate

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1

InChI Key

QIGLJVBIRIXQRN-ZETCQYMHSA-N

SMILES

CCOC(=O)C(CC(C)C)N

Solubility

Soluble in DMSO

Synonyms

Ethyl L-leucinate; Leucine ethyl ester;

Canonical SMILES

CCOC(=O)C(CC(C)C)N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N

Description

The exact mass of the compound Ethyl L-leucinate is 159.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Synthesis Intermediate

    Ethyl L-leucinate, particularly in its hydrochloride form (L-Leucine ethyl ester hydrochloride), might serve as a building block in organic synthesis. Its reactive functional groups (ester and amine) could be used to create more complex molecules. Fisher Scientific:

  • Study of Leucine Metabolism

Ethyl L-leucinate is an ester derived from L-leucine, a branched-chain amino acid essential for protein synthesis. Its chemical formula is C₈H₁₇NO₂, with a molecular weight of approximately 159.23 g/mol. Ethyl L-leucinate is recognized for its role in various biochemical processes and has garnered interest in both pharmaceutical and industrial applications due to its unique properties and potential benefits.

  • Prodrug Strategy: Ethyl L-leucinate could be explored as a prodrug for L-leucine delivery. Prodrugs are inactive forms of a drug that are converted into the active form (L-leucine in this case) inside the body []. This approach could potentially improve drug absorption or targeting.
  • Peptide Synthesis: The presence of an intact amino acid structure (L-leucine) makes it a potential building block for peptide synthesis. However, further research is needed to explore its efficiency and compatibility in peptide coupling reactions.
  • Low Toxicity: L-leucine is a naturally occurring amino acid and is generally considered safe for consumption in recommended amounts.
  • Flammability: Organic compounds like ethyl L-leucinate can be flammable. However, specific data on its flashpoint or flammability limits is not available.
Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl L-leucinate can be hydrolyzed to yield L-leucine and ethanol.
  • Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in different alkyl esters of L-leucine.
  • Reduction: Ethyl L-leucinate can be reduced to form L-leucine derivatives or N-alkylated alcamines when treated with reducing agents such as lithium aluminum hydride .

Ethyl L-leucinate exhibits several biological activities that make it significant in various fields:

  • Amino Acid Metabolism: As a derivative of L-leucine, it participates in metabolic pathways crucial for protein synthesis and energy production.
  • Neuroprotective Effects: Some studies suggest that ethyl L-leucinate may have neuroprotective properties, potentially beneficial in treating neurological disorders.
  • Antioxidant Activity: It has been noted for its ability to scavenge free radicals, contributing to its potential health benefits.

Ethyl L-leucinate can be synthesized through various methods:

  • Esterification: The most common method involves the reaction of L-leucine with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl L-leucinate and water.
    L Leucine+EthanolH2SO4Ethyl L leucinate+H2O\text{L Leucine}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl L leucinate}+\text{H}_2\text{O}
  • Transesterification: This method involves reacting other esters with ethanol under catalytic conditions to yield ethyl L-leucinate.

Ethyl L-leucinate finds applications across various sectors:

  • Pharmaceuticals: It is used as a resolving agent for the separation of enantiomers in drug synthesis, enhancing the enantioselectivity of certain reactions.
  • Food Industry: Utilized as a flavoring agent due to its pleasant aroma.
  • Nutritional Supplements: Its role in amino acid metabolism makes it popular in dietary supplements aimed at athletes and bodybuilders.

Research indicates that ethyl L-leucinate interacts with various biological systems:

  • Enzyme Interactions: Studies have shown that it can influence enzyme activity related to amino acid metabolism.
  • Drug Interactions: Ethyl L-leucinate may alter the pharmacokinetics of certain drugs, impacting their efficacy and safety profiles.

Ethyl L-leucinate shares similarities with other amino acid esters but has unique features that distinguish it:

Compound NameChemical FormulaUnique Features
Ethyl GlycinateC₆H₁₃NO₂Derived from glycine; used primarily in food applications.
Ethyl PhenylalaninateC₉H₁₁NO₂More hydrophobic; used in pharmaceuticals for specific applications.
Ethyl ValerateC₇H₁₄O₂Shorter carbon chain; commonly used as a flavoring agent.
Ethyl LeucinateC₈H₁₇NO₂Specifically derived from L-leucine; notable for its biological activities.

Ethyl L-leucinate's unique structure contributes to its specific biological activities and applications, making it a compound of considerable interest in both research and industry. Its distinct properties allow it to serve specialized roles that other similar compounds may not fulfill.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

159.1259

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

2743-60-4

Dates

Modify: 2023-08-15
1: Gao NY, Banwell MG, Willis AC. Biomimetic Total Synthesis of the Pentacyclic Amaryllidaceae Alkaloid Derivative Gracilamine. Org Lett. 2017 Jan 6;19(1):162-165. doi: 10.1021/acs.orglett.6b03465. Epub 2016 Dec 12. PubMed PMID: 27936793.

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